4-Chlorophenyl 1,3-dichloropropyl phosphate
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Overview
Description
4-Chlorophenyl 1,3-dichloropropyl phosphate is an organophosphate compound with the molecular formula C9H11Cl3O4P. It is known for its applications in various fields, including flame retardants and chemical research. This compound is characterized by the presence of a chlorinated phenyl group and a dichloropropyl phosphate moiety, making it a versatile chemical with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl 1,3-dichloropropyl phosphate typically involves the reaction of 4-chlorophenol with 1,3-dichloropropanol in the presence of a phosphorylating agent such as phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{4-Chlorophenol} + \text{1,3-Dichloropropanol} + \text{Phosphorus Oxychloride} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenyl 1,3-dichloropropyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form 4-chlorophenol and 1,3-dichloropropanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Hydrolysis: Typically occurs in the presence of water or dilute acids.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired products.
Major Products Formed:
4-Chlorophenol: Formed during hydrolysis.
Substituted Derivatives: Formed during nucleophilic substitution reactions.
Scientific Research Applications
4-Chlorophenyl 1,3-dichloropropyl phosphate has several scientific research applications, including:
Flame Retardants: Used as an additive in materials to enhance their flame resistance.
Chemical Synthesis: Serves as an intermediate in the synthesis of other organophosphate compounds.
Biological Studies: Investigated for its potential effects on biological systems, including its role as an enzyme inhibitor.
Industrial Applications: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 1,3-dichloropropyl phosphate involves its interaction with specific molecular targets. As an organophosphate, it can inhibit certain enzymes by phosphorylating their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The compound’s chlorinated phenyl group and dichloropropyl phosphate moiety play crucial roles in its binding affinity and reactivity with target molecules.
Comparison with Similar Compounds
Tris(1,3-dichloro-2-propyl)phosphate (TDCPP): Another organophosphate flame retardant with similar applications.
Triphenyl Phosphate (TPP): Used as a flame retardant and plasticizer.
Tris(2-chloroethyl) Phosphate (TCEP): Known for its flame retardant properties.
Uniqueness: 4-Chlorophenyl 1,3-dichloropropyl phosphate is unique due to its specific chemical structure, which imparts distinct properties such as higher reactivity in nucleophilic substitution reactions and specific enzyme inhibition capabilities. Its combination of a chlorinated phenyl group and a dichloropropyl phosphate moiety sets it apart from other similar compounds.
Properties
CAS No. |
91599-30-3 |
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Molecular Formula |
C9H9Cl3O4P- |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
(4-chlorophenyl) 1,3-dichloropropyl phosphate |
InChI |
InChI=1S/C9H10Cl3O4P/c10-6-5-9(12)16-17(13,14)15-8-3-1-7(11)2-4-8/h1-4,9H,5-6H2,(H,13,14)/p-1 |
InChI Key |
MKXVUORRNQQBAO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1OP(=O)([O-])OC(CCCl)Cl)Cl |
Origin of Product |
United States |
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